![molecular formula C12H9ClN4O B13882476 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an amino group, which is further connected to an indolone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,5-trichloropyrimidine with ammonia to yield 4-amino-5-chloro-2-chloropyrimidine.
Coupling with Indolone: The synthesized pyrimidine derivative is then coupled with an indolone derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability, cost-effectiveness, and environmental sustainability. This includes the use of microwave-promoted methods to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial or anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4-one: A related compound with similar structural features but different substitution patterns.
4-Amino-6-chloropyrimidine: Another similar compound with potential biological activity.
Uniqueness
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indolone moiety makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H9ClN4O |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
5-[(6-chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H9ClN4O/c13-10-5-11(15-6-14-10)16-8-1-2-9-7(3-8)4-12(18)17-9/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16) |
Clave InChI |
QEGWUUHGDREJCU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)NC3=CC(=NC=N3)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


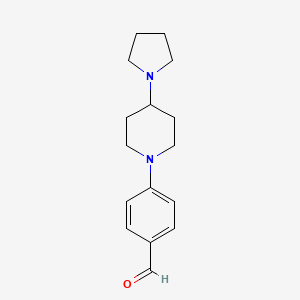
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
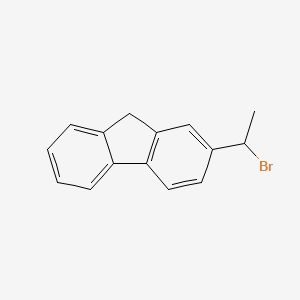
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
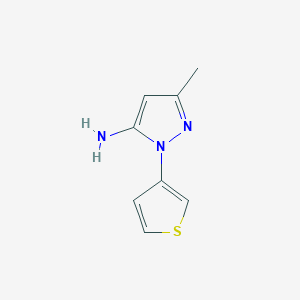
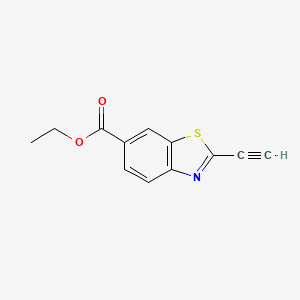
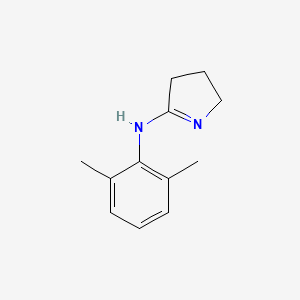
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)

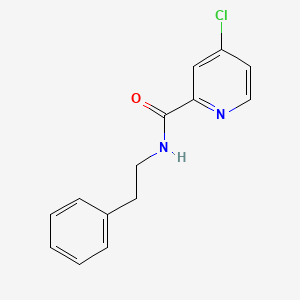

![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)


